puberulin A
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Overview
Description
puberulin A is a natural product found in Piper puberulum with data available.
Scientific Research Applications
Synthesis and Structural Complexity
- Total Synthesis of Puberulin C : Puberulin C is a complex C19-diterpenoid alkaloid with unique structural features, including a 6/7/5/6/6/6-membered ring system and twelve stereocenters. The first total synthesis of Puberulin C was achieved using radical cascade and Mukaiyama aldol reactions, demonstrating the power of radical cascade reactions in assembling highly complex molecules (Shimakawa et al., 2022).
Biological Activities and Potential Applications
- Antinociceptive Activity : An ethanolic extract of Choisya ternata Kunth var. Sundance, containing puberulin, demonstrated antinociceptive effects in various animal models. Puberulin was found to be effective against chemical and thermal pain stimuli. Its mode of action involves opioid receptors and cholinergic pathways, indicating potential therapeutic applications in pain management (Donald et al., 2021).
properties
Product Name |
puberulin A |
---|---|
Molecular Formula |
C23H28O6 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[(1S,5R,6S,7S,8S)-6-(3,4-dimethoxyphenyl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate |
InChI |
InChI=1S/C23H28O6/c1-7-8-16-12-23(28-6)13(2)19(20(21(16)25)22(23)29-14(3)24)15-9-10-17(26-4)18(11-15)27-5/h7,9-13,19-20,22H,1,8H2,2-6H3/t13-,19+,20-,22-,23+/m0/s1 |
InChI Key |
TVDQUJSTRADHSU-VNTFTLRASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2[C@@H]([C@]1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC(=C(C=C3)OC)OC |
synonyms |
piperulin A puberulin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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